N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14(2)13-22-17-11-7-6-10-16(17)21-18(22)12-20-19(23)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOKFYSHVJZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions.
Alkylation: The benzodiazole intermediate is then alkylated using 2-methylprop-2-en-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the reaction of the alkylated benzodiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs include:
- N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide (): Replaces the benzamide with a dichlorobenzamide group, introducing electron-withdrawing Cl atoms that may alter electronic distribution and binding affinity .
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (): Features a shorter ethyl linker and a branched dimethylpropanamide group, likely reducing steric hindrance compared to the target compound’s benzamide .
- Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) (): Incorporates a pyrazole ring and a piperazine substituent, enhancing solubility and cellular permeability due to the basic nitrogen in piperazine .
Key Structural Differences:
Physicochemical Properties
Biological Activity
N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a benzamide through a methylene bridge, with an allyl substituent at the 1-position of the benzodiazole ring. This unique structure contributes to its pharmacological properties.
Chemical Formula: C20H21N3O
Molecular Weight: 321.4 g/mol
Antimicrobial Properties
This compound has shown significant antimicrobial activity. Preliminary studies indicate that it may inhibit bacterial protein synthesis or disrupt critical metabolic pathways in bacteria. The compound's efficacy against various bacterial strains suggests its potential as a new antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial metabolism.
- Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways that lead to cell death in cancer cells.
- Molecular Docking Studies: Computational studies suggest strong binding affinities with targets such as protein kinases and other enzymes critical for cellular functions.
Case Studies and Research Findings
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL depending on the strain tested .
Study 2: Anticancer Potential
In vitro tests using cancer cell lines revealed that structurally similar compounds induced apoptosis through the activation of caspase pathways. While direct studies on N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-y]methyl}benzamide are ongoing, these findings suggest that it may share similar mechanisms of action .
Q & A
Q. What are the key synthetic routes for preparing N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide and related benzimidazole derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzimidazole core. For example:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Substitution reactions (e.g., with hydrazine hydrate or allyl halides) to introduce side chains .
- Step 3 : Amidation or alkylation reactions to attach the benzamide group. In one protocol, benzamide derivatives are synthesized by reacting intermediates (e.g., 2-hydrazinyl-benzimidazole) with benzoyl chloride or activated esters under reflux conditions in solvents like methanol or DMF .
- Optimization : Solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., sodium hydroxide) significantly affect yields .
Q. How can spectroscopic methods (NMR, IR, mass spectrometry) confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic bands such as N-H stretches (~3395 cm⁻¹ for benzimidazole) and C=O stretches (~1650 cm⁻¹ for benzamide) .
- ¹H-NMR : Key signals include:
- δ 7.2–8.2 ppm (aromatic protons from benzimidazole and benzamide).
- δ 4.5–5.5 ppm (allyl group protons from 2-methylprop-2-en-1-yl substituents).
- Singlets for NH or SH groups (e.g., δ 12.31 for S-H in intermediates) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₉H₁₈N₄O). Deviations ≤0.4% in elemental analysis validate purity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors relevant to benzimidazole pharmacology (e.g., enzymes like α-glucosidase or kinases).
- Docking Workflow :
Prepare the ligand (target compound) by optimizing its 3D structure using software like AutoDock Vina.
Retrieve the receptor’s crystal structure from the PDB database.
Analyze binding poses for hydrogen bonds, π-π stacking, or hydrophobic interactions. For example, docking of similar compounds (e.g., 9c in ) revealed interactions with active-site residues via benzimidazole and benzamide moieties .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors.
Q. What strategies resolve contradictions in reaction yields when synthesizing benzimidazole-benzamide hybrids?
- Methodological Answer :
- Case Study : reports yields >80% using ethanol/water with NaOH, while achieved lower yields in pure ethanol.
- Root Cause Analysis :
- Solvent Polarity : Aqueous ethanol enhances solubility of intermediates, reducing side reactions.
- Catalyst Efficiency : NaOH may deprotonate intermediates, accelerating nucleophilic substitution .
- Resolution : Use design-of-experiments (DoE) to optimize solvent ratios, temperature, and catalyst loading.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodological Answer :
- SAR Parameters :
- Benzimidazole Substitution : Allyl groups (e.g., 2-methylprop-2-en-1-yl) enhance lipophilicity and membrane permeability .
- Benzamide Modifications : Electron-withdrawing groups (e.g., -NO₂) on the benzamide ring may improve enzyme inhibition .
- Experimental Validation : Synthesize analogs with systematic substitutions (e.g., halogenated benzamides) and test in bioassays (e.g., antimicrobial or anti-inflammatory screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
